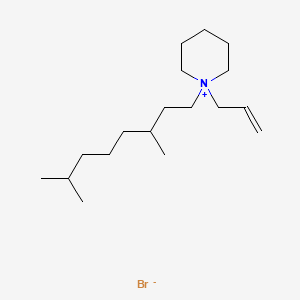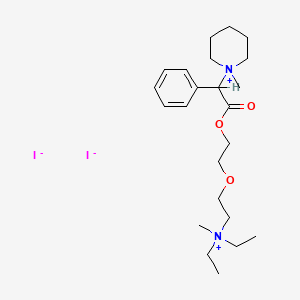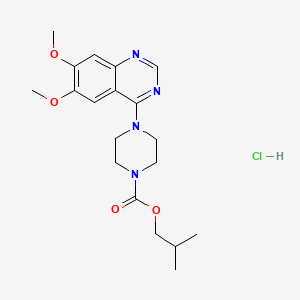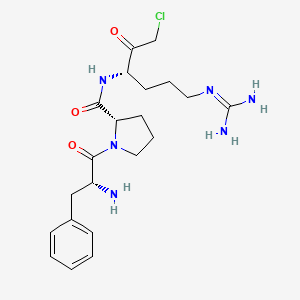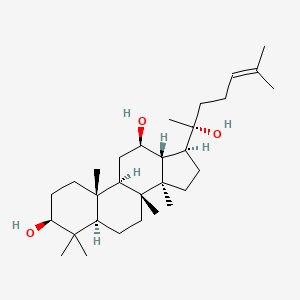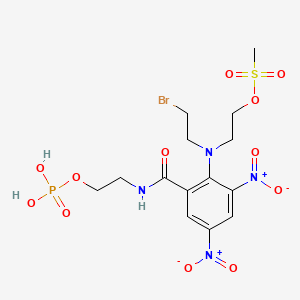
PR-104
描述
PR-104 是一种属于缺氧激活前药类别的化合物,目前正在研究其作为潜在抗癌治疗剂的可能性。它是一种磷酸酯“前体药物”,在体内迅速转化为 PR-104A。 PR-104A 随后在缺氧组织(如实体瘤中发现的组织)中代谢成反应性氮芥 DNA 交联剂 。
准备方法
合成路线和反应条件: PR-104 通过一系列涉及形成磷酸酯的化学反应合成。合成路线通常包括在受控条件下将二硝基苯甲酰胺芥与磷酸衍生物反应。 反应条件包括特定温度、溶剂和催化剂,以确保获得所需的产物 。
工业生产方法: this compound 的工业生产涉及扩大实验室合成过程。这包括优化大规模生产的反应条件,确保最终产品的纯度,并实施质量控制措施。 生产过程必须符合监管标准,以确保该化合物的安全性和有效性 。
化学反应分析
反应类型: PR-104 经历了几种类型的化学反应,包括还原和 DNA 交联。 主要反应是 PR-104A 还原成其活性代谢物,然后在缺氧细胞中形成 DNA 交联 。
常用试剂和条件: PR-104A 的还原通常在缺氧条件下发生,由醛酮还原酶 1C3 等酶促成。 这些反应中常用的试剂包括还原剂和催化还原过程的特定酶 。
形成的主要产物: PR-104A 还原形成的主要产物是反应性氮芥 DNA 交联剂。 这些试剂具有高度细胞毒性,并选择性地靶向缺氧肿瘤细胞,导致细胞死亡 。
科学研究应用
PR-104 在科学研究中有多种应用,特别是在癌症治疗领域。正在研究其靶向缺氧肿瘤细胞的潜力,这些细胞通常对传统疗法具有抗药性。 This compound 还因其增强其他癌症治疗方法(如放疗和化疗)疗效的能力而被研究 。
作用机制
PR-104 通过一种机制发挥作用,该机制涉及将 PR-104A 还原为反应性氮芥 DNA 交联剂。这些试剂专门靶向缺氧肿瘤细胞 DNA,导致 DNA 修复和合成抑制、细胞周期阻滞以及易感缺氧肿瘤细胞群体的凋亡。 醛酮还原酶 1C3 即使在有氧条件下也对 PR-104A 的激活起着至关重要的作用 。
相似化合物的比较
PR-104 在缺氧激活前药中是独一无二的,因为它具有双重激活机制。虽然大多数缺氧激活前药仅依靠缺氧条件进行激活,但 PR-104A 也可被醛酮还原酶 1C3 在有氧条件下激活。 这种双重激活机制增强了其对缺氧肿瘤细胞的疗效和选择性 。
类似化合物:- 丝裂霉素 C:另一种缺氧激活前药,在生物还原过程中会形成 DNA 交联剂。
- 阿帕西酮:一种醌类前药,在缺氧肿瘤细胞中被选择性激活。
- 曲妥珠单抗:一种氮芥二硝基苯甲酰胺底物,可被 NQO1 和 NQO2 酶激活 。
This compound 由于能够在缺氧和有氧条件下被激活,使其成为一种用途广泛且有效的抗癌剂,因此脱颖而出。
属性
IUPAC Name |
2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOKPMDWVRVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN4O12PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005607 | |
| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PR-104 is a novel hypoxia-activated DNA cross-linking agent with marked activity against human tumor xenografts, both as monotherapy and combined with radiotherapy and chemotherapy. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues. | |
| Record name | PR-104 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
851627-62-8 | |
| Record name | PR 104 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851627-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PR 104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851627628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-104 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PR-104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16D2ZT7DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






